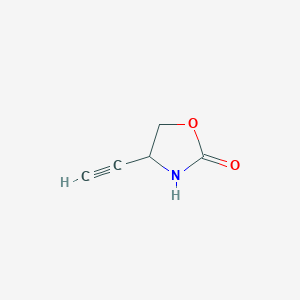

4-Ethynyloxazolidin-2-one

Description

Significance of Oxazolidinone Scaffolds in Asymmetric Catalysis and Synthesis

Oxazolidinone rings are important heterocyclic structures that are widely used in the synthesis of various bioactive compounds, including antifungal and antibacterial agents. chemrxiv.org They are particularly renowned for their role as chiral auxiliaries, which are compounds that can control the stereochemical outcome of a chemical reaction. chemrxiv.orgresearchgate.net This stereocontrol is crucial in the synthesis of enantiomerically pure compounds, a vital aspect in the development of pharmaceuticals. researchgate.net

The effectiveness of oxazolidinones as chiral auxiliaries has been demonstrated in numerous asymmetric reactions, such as alkylation, aldol (B89426) condensations, and Diels-Alder reactions. researchgate.netnih.gov For instance, Evans' oxazolidinones are well-known for their ability to direct the stereoselective alkylation of enolates, a key step in the total synthesis of several biologically active natural products. researchgate.net The oxazolidinone scaffold can also act as an activating group, facilitating reactions like the Nazarov cyclization to produce complex cyclopentanoids with multiple stereocenters. rsc.org

Strategic Importance of the Ethynyl (B1212043) Moiety in Chemical Transformations

The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. sci-hub.se Its linear geometry provides a rigid spacer, and its π-system can participate in a wide array of chemical transformations. sci-hub.sersc.org These include cycloadditions, cross-coupling reactions, and nucleophilic additions, making it a valuable tool for constructing complex molecular frameworks. ethz.chacs.org

The ethynyl moiety can also serve as a bioisostere for other chemical groups, such as halogens, in medicinal chemistry. sci-hub.seacs.org This means it can replace another group in a molecule while maintaining or improving its biological activity. acs.org Furthermore, the terminal alkyne's acidic proton allows for its participation in C-H functionalization reactions, a modern and efficient strategy for bond formation. researchgate.net The strategic placement of an ethynyl group on a molecule can also enable "click" chemistry, a set of powerful and reliable reactions for selectively joining molecules together. nih.gov

Overview of Current Research Trends and Future Directions for 4-Ethynyloxazolidin-2-one

Current research on this compound and related structures focuses on expanding their synthetic utility. This includes their use in the synthesis of novel heterocyclic compounds and as precursors to complex natural products. ethz.chmdpi.com For example, derivatives of this compound have been utilized in copper-catalyzed cross-coupling reactions to form ynamides, which are important intermediates in organic synthesis. orgsyn.orgrsc.org

Future research is likely to explore the development of new catalytic systems to further enhance the reactivity and selectivity of reactions involving this compound. There is also potential for its application in the synthesis of novel materials and polymers, leveraging the unique properties of the ethynyl group. acs.org The continued exploration of this versatile building block promises to open new avenues in asymmetric synthesis and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C5H5NO2 |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

4-ethynyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7) |

InChI Key |

DLZMXGHLIAPYCI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1COC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynyloxazolidin 2 One and Its Advanced Derivatives

Stereoselective Synthesis of Chiral 4-Ethynyloxazolidin-2-one

The construction of the chiral 4-substituted oxazolidin-2-one core is paramount. Stereoselectivity is often achieved by starting with enantiomerically pure precursors or by employing asymmetric catalytic methods during the synthesis.

A common and effective strategy for synthesizing enantiopure compounds is to begin with naturally occurring chiral molecules, a concept known as the chiral pool. sciengine.com For this compound, this typically involves precursors such as α-amino acids and β-amino alcohols. sciengine.comdiva-portal.org

Chiral β-amino alcohols are indispensable building blocks for the synthesis of chiral oxazolidinones. sciengine.comopenaccessjournals.com A conventional route involves the reduction of α-amino acids, which are readily available in enantiopure forms. sciengine.comopenaccessjournals.com For the specific synthesis of a 4-ethynyl substituted oxazolidinone, a non-standard amino acid precursor containing a propargyl group would be required.

Alternatively, and more directly, the synthesis can start from a chiral β-amino alcohol that already contains the necessary carbon framework. For instance, a chiral 1-aminobut-3-yn-2-ol (B13095696) would serve as an ideal precursor. The synthesis of such amino alcohols can be achieved through various methods, including the amination of chiral epoxides or the asymmetric reduction of α-amino ketones. openaccessjournals.com Once the requisite chiral amino alcohol is obtained, it can be cyclized to form the oxazolidinone ring. researchgate.net

The formation of the 2-oxo functionality of the oxazolidinone ring is typically achieved by reacting the precursor β-amino alcohol with a carbonic acid derivative. libretexts.org This intramolecular cyclization is a crucial step that locks in the stereochemistry at the C4 position.

Common reagents for this condensation include:

Phosgene (or its safer equivalent, triphosgene): Reacts with the amino and hydroxyl groups to form the cyclic carbamate (B1207046).

Chloroformates (e.g., benzyl (B1604629) chloroformate): This involves a two-step process where the amine is first protected, followed by base-induced cyclization.

Dialkyl carbonates (e.g., diethyl carbonate): This condensation is often performed at elevated temperatures with a basic catalyst.

1,1'-Carbonyldiimidazole (CDI): A mild and effective reagent for promoting the cyclization of amino alcohols to oxazolidinones.

The reaction involves the nucleophilic attack of the amino group and the hydroxyl group on the carbonyl carbon of the condensing agent, eliminating a small molecule (like HCl or imidazole) to yield the stable five-membered oxazolidinone ring.

Modern synthetic chemistry seeks to develop routes that create chirality catalytically, which is more atom-economical than using stoichiometric chiral auxiliaries. sciengine.com Enantioselective and diastereoselective methods are employed to synthesize chiral oxazolidinones with high stereocontrol.

One advanced strategy involves the intramolecular C(sp³)–H amination of N-benzoyloxycarbamates. sciengine.com A chiral ruthenium catalyst has been shown to facilitate the ring-closing C–H amination to provide cyclic carbamates (oxazolidinones) in high yield and excellent enantioselectivity (up to 99% ee). sciengine.com This method is applicable to the amination of propargylic C–H bonds, offering a direct pathway to chiral 4-alkynyl-oxazolidin-2-ones. sciengine.com The obtained cyclic carbamate can then be further processed if needed. sciengine.com Such catalytic asymmetric methods represent the cutting edge of route development, allowing for the efficient construction of complex chiral molecules from simpler, achiral starting materials. sciengine.comchemrxiv.org

Approaches from Chiral Pool Precursors

Direct Installation of the Ethynyl (B1212043) Group

While the synthesis of C4-substituted oxazolidinones is critical, a significant class of advanced derivatives involves the installation of an ethynyl group directly onto the nitrogen atom of the oxazolidinone ring. This creates a class of compounds known as ynamides, which are versatile synthetic intermediates. nih.govorganic-chemistry.org

A powerful method for the synthesis of ynamides is the copper-catalyzed N-alkynylation of amides, including cyclic carbamates like oxazolidinones. organic-chemistry.orgnih.gov This reaction forges a C-N bond between the sp-hybridized carbon of a terminal alkyne and the nitrogen of the oxazolidinone.

Initial explorations inspired by palladium-catalyzed N-arylation methods were hampered by issues such as the homocoupling of the alkyne. organic-chemistry.org The development of copper-based catalyst systems proved to be more successful and reliable. Two prominent protocols have been established:

Hsung's Catalytic Method: This approach utilizes a catalytic amount of a copper salt, such as copper(I) cyanide (CuCN), in the presence of a diamine ligand like N,N'-dimethylethylenediamine (DMEDA). organic-chemistry.orgnih.gov The reaction couples various oxazolidinones with alkynyl bromides at elevated temperatures. This method provides good to excellent yields for a range of oxazolidinone-based amides and lactams. organic-chemistry.org

Danheiser's Stoichiometric Copper Method: An alternative and complementary procedure involves the deprotonation of the oxazolidinone with a strong base like potassium bis(trimethylsilyl)amide (KHMDS), followed by the addition of one equivalent of copper(I) iodide (CuI). nih.govcapes.gov.br This forms a copper amide intermediate in situ. Subsequent addition of an alkynyl bromide leads to the desired ynamide product. nih.gov This protocol is particularly effective for a broad scope of amide derivatives, including acyclic carbamates and sulfonamides, which are often less reactive under purely catalytic conditions. nih.gov

The presumed mechanism for these reactions involves the formation of a copper amide, which then undergoes oxidative addition with the alkynyl halide to form a copper(III) intermediate. nih.gov This intermediate subsequently undergoes reductive elimination to furnish the final ynamide product and regenerate the active copper(I) species. nih.gov

Interactive Table: Copper-Promoted N-Alkynylation of Amides with 1-Bromo-2-phenylethyne

The following table, based on data from Dunetz and Danheiser, illustrates the scope of the copper-promoted N-alkynylation reaction. nih.gov Users can sort the data by clicking on the column headers.

| Entry | Amide Substrate | Base | Copper Salt | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Oxazolidinone | KHMDS | CuI | THF/Pyridine | RT | 20 | 85 |

| 2 | 4,4-Dimethyl-2-oxazolidinone | KHMDS | CuI | THF/Pyridine | RT | 20 | 86 |

| 3 | (R)-4-Phenyl-2-oxazolidinone | KHMDS | CuI | THF/Pyridine | RT | 20 | 88 |

| 4 | Di-tert-butyl iminodicarbonate | KHMDS | CuCN | THF | RT | 24 | 93 |

| 5 | N-tert-Butoxycarbonyl-aniline | KHMDS | CuI | THF/Pyridine | RT | 20 | 79 |

| 6 | 2-Imidazolidinone | KHMDS | CuI | THF/Pyridine | 75 | 20 | 87 |

| 7 | p-Toluenesulfonamide | KHMDS | CuI | THF/Pyridine | RT | 20 | 83 |

Data sourced from J. R. Dunetz and R. L. Danheiser, Org. Lett. 2003, 5, 21, 4011-4014. nih.gov Conditions: Amide (1 equiv) was treated with KHMDS (1 equiv) and Cu(I) salt (1 equiv) followed by addition of 1-bromo-2-phenylethyne (2 equiv).

Halogen-Metal Exchange and Alkynylation

The introduction of an ethynyl group at the C4 position of the oxazolidin-2-one ring can be conceptually achieved through a powerful organometallic transformation known as halogen-metal exchange followed by alkynylation. This fundamental reaction converts an organic halide into a highly reactive organometallic intermediate, which can then be trapped by a suitable electrophile. rsc.org In this context, the synthetic sequence would commence with a 4-halo-oxazolidin-2-one precursor, typically a bromide or iodide, due to the favorable rates of exchange for these halogens. wikipedia.org

The process is generally carried out at very low temperatures, often -78 °C or below, to ensure the stability of the generated organometallic species and to prevent undesirable side reactions. tcnj.edu The reaction involves treating the 4-halo-oxazolidin-2-one with a strong organolithium base, such as n-butyllithium or tert-butyllithium. wikipedia.orgtcnj.edu This step facilitates the halogen-lithium exchange, creating a transient and highly nucleophilic 4-lithio-oxazolidin-2-one intermediate. The rate of exchange is kinetically controlled and is influenced by the stability of the resulting carbanion. wikipedia.org

Once formed, this lithiated intermediate is immediately quenched with an electrophilic source of the "C≡CH" group. A common and effective electrophile for this purpose is ethynyltrimethylsilane, which would install a protected alkyne, or other specialized alkynylating agents. This strategy, known for its utility in forming carbon-carbon bonds on heterocyclic scaffolds, represents a viable, albeit not explicitly detailed in the literature for this specific target, pathway to this compound derivatives. wikipedia.orgacs.org The chemoselectivity of such low-temperature exchange reactions allows for the presence of other functional groups that might otherwise be reactive at higher temperatures. tcnj.edu

Scalability and Process Optimization in Synthetic Procedures

Transitioning a synthetic route from a laboratory-bench scale to a larger, industrial scale introduces a host of new challenges that fall under the umbrella of process optimization. wikipedia.orgsit.edu.cn The primary goals are to develop a process that is not only high-yielding but also cost-effective, safe, robust, and environmentally sustainable. wikipedia.orgtcnj.edu For a key intermediate like this compound or its derivatives, these considerations are paramount.

Key aspects of process optimization include:

Minimizing Steps: A shorter synthetic route is generally more efficient and economical. wikipedia.org

Maximizing Yields: Optimizing reaction conditions such as temperature, concentration, catalyst loading, and reaction time to achieve the highest possible yield at each step. sit.edu.cn

Reagent Selection: Avoiding the use of highly hazardous, toxic, or expensive reagents and solvents in favor of safer and more economical alternatives. wikipedia.org

Purification Methods: Replacing chromatographic purification, which is often difficult and costly to scale up, with more scalable methods like crystallization or distillation. wikipedia.orgdntb.gov.ua

Thermal Safety: Eliminating reactions that require extremely low temperatures (e.g., -78 °C), as these are energy-intensive and expensive to maintain on a large scale. wikipedia.org

A practical synthesis of (R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one provides insight into scalability. The reported procedure was successfully conducted on a scale of up to 107.9 mmol, affording the product in high yields of 81–88%. dntb.gov.uaorganic-chemistry.org However, the purification step involved silica (B1680970) gel column chromatography. dntb.gov.uaorganic-chemistry.org For a true industrial-scale process, further optimization would be required to develop a procedure where the final product could be isolated by crystallization, thereby avoiding the large volumes of solvent and silica gel associated with chromatography. wikipedia.org

| Parameter | Reported Value/Condition | Scalability Consideration | Reference |

|---|---|---|---|

| Reaction Scale | Up to 107.9 mmol | Demonstrates feasibility beyond bench scale, but further scale-up requires process review. | dntb.gov.ua |

| Product Yield | 81–88% | High yield is favorable for scaling. | dntb.gov.uaorganic-chemistry.org |

| Purification Method | Silica gel column chromatography | Major bottleneck for large-scale production; development of a crystallization-based purification is highly desirable. | dntb.gov.uaorganic-chemistry.org |

| Reagents | n-BuLi, Br2, CuSO4·5H2O | Use of pyrophoric n-BuLi and toxic Br2 requires stringent safety controls and specialized equipment for large-scale handling. | dntb.gov.ua |

Mechanistic Investigations of Reactions Involving 4 Ethynyloxazolidin 2 One

Fundamental Reaction Pathways of the Ethynyl (B1212043) Moiety

The ethynyl group of 4-ethynyloxazolidin-2-one is the primary site of its reactivity. The lone pair of electrons on the nitrogen atom conjugates with the alkyne, increasing its electron density and influencing its interactions with both electrophiles and nucleophiles.

Electrophilic Additions to Alkynes

Electrophilic addition reactions are a fundamental class of transformations for unsaturated compounds like alkynes. science-revision.co.uksavemyexams.com In these reactions, an electrophile, a species seeking electrons, attacks the electron-rich carbon-carbon triple bond. savemyexams.com This initial attack leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. savemyexams.comnumberanalytics.com

For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile (HX) attaches to the carbon with more hydrogen substituents, while the halide (X) attaches to the carbon with more alkyl substituents. pressbooks.pub This rule is a consequence of the relative stabilities of the possible carbocation intermediates, with tertiary carbocations being more stable than secondary, and secondary being more stable than primary. savemyexams.compressbooks.pub

In the context of this compound, the nitrogen atom's electron-donating effect activates the alkyne towards electrophilic attack. The addition of an electrophile to the C-C triple bond would likely proceed through a vinyl carbocation intermediate. The regiochemical outcome of such an addition would be influenced by the electronic and steric effects of the oxazolidinone ring.

Nucleophilic Additions to Alkynes

Nucleophilic addition to alkynes is another significant reaction pathway. savemyexams.com In this process, a nucleophile, an electron-rich species, attacks one of the carbons of the triple bond. savemyexams.com This type of reaction is particularly relevant for ynamides like this compound due to the polarization of the alkyne bond by the adjacent nitrogen atom. This polarization renders the β-carbon of the alkyne electrophilic and susceptible to nucleophilic attack. brad.ac.uk

The mechanism typically involves the attack of the nucleophile on the β-carbon, leading to a vinyl anion intermediate. This intermediate is then protonated or trapped by an electrophile to give the final product. The presence of the oxazolidinone ring can influence the stereoselectivity of the addition.

A notable example is the aldol (B89426) addition, where an enolate anion acts as the nucleophile, attacking a carbonyl double bond. libretexts.org While this specific reaction involves a carbonyl group, the general principle of a nucleophile adding to an unsaturated bond is applicable.

Radical Addition Processes

Radical additions represent a third major reaction pathway for the ethynyl group. libretexts.org These reactions involve the addition of a radical species to the carbon-carbon triple bond, initiating a chain reaction. nih.gov The regioselectivity of radical additions can be influenced by the stability of the resulting vinyl radical intermediate.

The addition of thiyl radicals to ynamides, including those derived from oxazolidinones, has been a subject of detailed study. nih.govbyu.edu Thiyl radicals (RS•) are electrophilic and readily add to electron-rich alkynes like ynamides. byu.edu This addition is regioselective, with the thiyl radical adding to the terminal carbon of the ynamide to form a vinyl radical intermediate. nih.gov

The stereochemical outcome of this reaction can be controlled by the reaction conditions. nih.govbyu.edu Under kinetic control (e.g., stoichiometric thiol and short reaction times), the cis-β-thioenamide is formed as the major product. nih.gov This is attributed to the hydrogen atom abstraction by the less hindered vinyl radical intermediate. nih.gov Conversely, under thermodynamic control (e.g., excess thiol and longer reaction times), the reaction mixture equilibrates to the more stable trans-β-thioenamide. nih.gov This isomerization is believed to occur through a reversible addition-elimination of the thiyl radical to the initially formed cis-adduct. nih.gov

| Ynamide | Thiol | Conditions | Product Ratio (E:Z) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyclic Ynamide (1) | n-Butyl Thiol | 4 equiv thiol, refluxing t-BuOH, AIBN, 3 h | 15:1 | 72 | nih.gov |

| Acyclic Ynamide (1) | n-Butyl Thiol | 1 equiv thiol, 0.5 equiv AIBN, 10 min | 1:11 | 76 | nih.gov |

| Cyclic Carbamate (B1207046) Ynamide (2) | tert-Butyl Thiol | 4 equiv thiol, 2 equiv AIBN, 6 h | 1:5.2 | - | nih.gov |

Cyclization and Annulation Reaction Mechanisms

The reactivity of this compound extends to its participation in cyclization and annulation reactions, leading to the formation of more complex heterocyclic structures.

Oxidative Annulation Pathways

Oxidative annulation reactions are powerful methods for constructing cyclic systems. mdpi.comorganic-chemistry.org A recently developed methodology involves the Ru(II)-catalyzed oxidative annulation of 3-(phenylethynyl)oxazolidin-2-ones to synthesize polysubstituted furans. rsc.org

Intramolecular Dehydro Diels-Alder Reaction Mechanisms

The intramolecular dehydro Diels-Alder (IDDA) reaction is a powerful synthetic tool for the construction of carbocyclic and heterocyclic ring systems. While specific studies focusing solely on this compound as the dienophile in IDDA reactions are not extensively detailed in the provided results, the general principles of these reactions offer significant insight. The IDDA reaction involves the cyclization of a molecule containing both a diene and a dienophile. organicreactions.org This process is advantageous as it forms two rings in a single step, often with high regio- and stereoselectivity due to the conformational constraints of the tether connecting the reacting moieties. organicreactions.org

The mechanism of the related hexadehydro-Diels-Alder (HDDA) reaction, which involves a triyne system, has been studied both experimentally and computationally. nih.govumn.edu These studies indicate that the reaction often proceeds through a highly asynchronous, stepwise mechanism involving a diradical intermediate rather than a concerted pathway. nih.govumn.edu The rate-determining step is typically the initial bond formation. nih.govumn.edu The stability of the resulting benzyne (B1209423) intermediate is a significant driving force for the reaction. nih.gov It is plausible that the dehydro Diels-Alder reaction of substrates incorporating a this compound moiety would follow a similar asynchronous or stepwise pathway, influenced by the electronic nature of the oxazolidinone and any substituents.

A new approach for the synthesis of carbazoles and their benzannulated analogues utilizes the intramolecular dehydro Diels-Alder reaction of ynamides. acs.org This methodology has proven effective in producing a variety of carbazole (B46965) derivatives in moderate to good yields. acs.org The regioselectivity of the cycloaddition can be controlled by the electronic properties of the aromatic rings involved. acs.org For instance, in substrates with multiple aryl rings, the cycloaddition occurs preferentially on the more electron-rich ring. acs.org

The following table provides a summary of the yields for the synthesis of various carbazole derivatives via the IDDA reaction of ynamides, highlighting the influence of reaction conditions and substrate structure.

| Entry | Ynamide | Product | Solvent | Yield (%) |

| 1 | 1a | 2-methylcarbazole (2a) | Dioxane | 16 |

| 2 | 1a | 2-methylcarbazole (2a) | Toluene | 40 |

| 3 | 1b | tetrahydro-5H-benzo[b]carbazole (2b) | Toluene | 55 |

| 23 | 1h | 6-(p-methoxyphenyl)benzo[b]carbazole (2h) | Toluene | Poor |

| 24 | 1i | 6-(p-nitrophenyl)benzo[b]carbazole (2i) | Toluene | Poor |

Data sourced from a study on the synthesis of carbazoles from ynamides. acs.org

Stereochemical Control and Mechanism in Chiral Auxiliary Mediated Reactions

This compound can be utilized in reactions where the oxazolidinone ring acts as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary directs the formation of one stereoisomer over others, and it can typically be removed and recycled after the desired transformation. wikipedia.orgsigmaaldrich.com Evans' oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.org

The mechanism of stereochemical control relies on the ability of the chiral auxiliary to create a sterically and/or electronically biased environment around the reactive center. numberanalytics.com This bias forces the incoming reagent to approach from a specific face of the molecule, leading to a high degree of diastereoselectivity. wikipedia.org In the case of Evans-type oxazolidinones, the substituent on the chiral center of the oxazolidinone ring effectively blocks one face of the enolate derived from an attached acyl group. wikipedia.org For example, in aldol reactions, the stereochemistry of the product is controlled by the formation of a six-membered chair-like transition state, where the substituents are arranged to minimize steric interactions. wikipedia.org

The stereoselectivity of Diels-Alder reactions can be significantly enhanced by using chiral auxiliaries. For instance, acrylates derived from certain chiral alcohols show improved diastereoselectivity due to favorable π-stacking interactions that stabilize the transition state leading to the desired product. harvard.edu Lewis acid catalysts are often employed in these reactions to enhance both the reactivity and the stereoselectivity. harvard.edu The following table illustrates the high diastereoselectivity achieved in Diels-Alder reactions using chiral oxazolidinone auxiliaries.

| Dienophile | R' | R | Diastereomeric Ratio (endo:exo) | Yield (%) |

| 1 | H | CH(CH₃)₂ | >100 : 1 | 81 |

| 2 | H | CH₂Ph | >100 : 1 | 78 |

| 3 | H | H | 100 : 1 | 82 |

| 1 | CH₃ | CH(CH₃)₂ | 48 : 1 | 82 |

| 2 | CH₃ | CH₂Ph | 55 : 1 | 83 |

| 3 | CH₃ | H | 60 : 1 | 88 |

| 1 | Ph | CH(CH₃)₂ | >100 : 1 | 83 |

Data adapted from a study on asymmetric Diels-Alder reactions. harvard.edu Dienophiles 1, 2, and 3 represent different chiral oxazolidinone derivatives.

The development of novel chiral auxiliaries and a deeper mechanistic understanding of their mode of action continue to be active areas of research. bath.ac.ukmdpi.com Combining experimental techniques, such as mass spectrometry, with computational studies has proven to be a powerful approach for elucidating complex reaction mechanisms in catalysis. rsc.org

4 Ethynyloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Historical Context and Evolution of Oxazolidinone Auxiliaries

The development of oxazolidinone-based chiral auxiliaries represents a significant milestone in asymmetric synthesis, providing chemists with reliable and predictable methods for controlling stereochemistry. The foundational work in this area has led to the evolution of increasingly sophisticated and effective auxiliaries.

Evans Oxazolidinones

The landscape of asymmetric synthesis was revolutionized by the introduction of N-acyloxazolidinones, now famously known as Evans auxiliaries, by David A. Evans in the early 1980s. nih.govorganic-chemistry.org These auxiliaries, derived from readily available amino acids, established a robust framework for the stereocontrolled formation of carbon-carbon bonds. nih.govorganic-chemistry.org The chiral scaffold of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity. organic-chemistry.org The steric environment created by the substituents at the C4 and C5 positions of the oxazolidinone ring is crucial for achieving this high level of stereochemical control. organic-chemistry.org The widespread adoption of Evans auxiliaries is a testament to their reliability and broad applicability in a multitude of asymmetric reactions.

SuperQuat Oxazolidinones

Building upon the foundational principles of the Evans auxiliaries, the development of "SuperQuat" oxazolidinones marked a further advancement in the field. These auxiliaries, such as (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, were designed to offer enhanced stereochemical control and performance in certain applications. The gem-dimethyl substitution at the C5 position was intended to provide a more defined and rigid steric environment, further influencing the facial bias of the enolate and leading to improved diastereoselectivities in asymmetric transformations. nih.govorganic-chemistry.orgmdpi.comsigmaaldrich.comnih.gov

Applications in Diastereoselective Transformations

While specific literature on the applications of 4-Ethynyloxazolidin-2-one is not available, the established reactivity patterns of oxazolidinone auxiliaries provide a strong predictive framework for its potential utility in key diastereoselective reactions such as alkylations and aldol (B89426) additions. The ethynyl (B1212043) group at the C4 position would be expected to influence the steric and electronic properties of the auxiliary, potentially offering unique selectivity profiles.

Asymmetric Alkylation Reactions of N-Acyl Oxazolidinones

Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of this auxiliary-based methodology. nih.govrsc.org The process typically involves the deprotonation of the α-carbon of the N-acyl group to form a chiral enolate. The inherent chirality of the oxazolidinone auxiliary directs the approach of an alkylating agent, resulting in the formation of a new stereocenter with a high degree of predictability. The diastereoselectivity of this reaction is influenced by factors such as the nature of the base, the solvent, and the structure of both the electrophile and the chiral auxiliary.

Table 1: Representative Asymmetric Alkylation of N-Acyl Oxazolidinones

| N-Acyl Oxazolidinone | Electrophile | Base | Diastereomeric Ratio |

| N-Propionyl-(4S)-4-isopropyloxazolidin-2-one | Benzyl (B1604629) bromide | LDA | >99:1 |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | NaHMDS | 97:3 |

Note: This table presents generalized data for well-established oxazolidinone auxiliaries to illustrate the principles of asymmetric alkylation. Data for this compound is not available.

Asymmetric Aldol Reactions with Chiral Oxazolidinones

The asymmetric aldol reaction is another powerful transformation that has been extensively developed using chiral oxazolidinone auxiliaries. wikipedia.orgwikipedia.orgresearchgate.netmasterorganicchemistry.commasterorganicchemistry.comgoogle.com In this reaction, a chiral enolate generated from an N-acyl oxazolidinone adds to an aldehyde, creating two new stereocenters in a controlled manner. The stereochemical outcome of the reaction can be reliably predicted based on the Zimmerman-Traxler model, which considers the chair-like transition state of the reaction. The choice of Lewis acid used to form the enolate (e.g., boron or titanium triflates) can influence the geometry of the enolate and, consequently, the stereochemistry of the aldol adduct. wikipedia.org

Table 2: Diastereoselective Aldol Reactions Using Chiral Oxazolidinones

| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) |

| N-Propionyl-(4S)-4-isopropyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) |

| N-Propionyl-(4R)-4-benzyloxazolidin-2-one | Benzaldehyde | TiCl₄ | 1:99 (anti) |

Note: This table presents generalized data for well-established oxazolidinone auxiliaries to illustrate the principles of asymmetric aldol reactions. Data for this compound is not available.

Regeneration and Recycling of the Chiral Auxiliary

A critical aspect of the utility and economic viability of any chiral auxiliary is the ability to efficiently remove it from the product and recover it for reuse. For oxazolidinone auxiliaries, a variety of methods have been developed for this purpose. The N-acyl bond can be cleaved under mild conditions to yield the desired carboxylic acid derivative (e.g., acid, ester, amide, or alcohol) while leaving the chiral auxiliary intact.

Common methods for the cleavage and recovery of oxazolidinone auxiliaries include:

Hydrolysis: Treatment with reagents such as lithium hydroxide/hydrogen peroxide or lithium hydroperoxide. nih.gov

Transesterification: Reaction with alkoxides, such as sodium methoxide, to yield the corresponding methyl ester.

Reduction: Use of reducing agents like lithium borohydride (B1222165) or lithium aluminum hydride to afford the corresponding primary alcohol. nih.gov

Following the cleavage reaction, the chiral auxiliary can typically be recovered in high yield through standard purification techniques, such as chromatography or crystallization, allowing for its recycling in subsequent reactions. This recyclability is a key advantage of using oxazolidinone auxiliaries in large-scale synthesis.

Strategic Applications of 4 Ethynyloxazolidin 2 One in Complex Molecule Synthesis

Role as a Key Intermediate in Total Synthesis Efforts

The inherent chirality and functional group handles of 4-ethynyloxazolidin-2-one make it an ideal starting point for the synthesis of intricate target molecules. Its ability to participate in a wide array of chemical transformations, including carbon-carbon bond formations and heterocyclic ring constructions, has been leveraged by synthetic chemists to streamline the synthesis of biologically active compounds.

Synthesis of Structurally Diverse Bioactive Scaffolds

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, found in a number of antibacterial agents. The presence of the ethynyl (B1212043) group at the 4-position of the oxazolidinone ring in this compound offers a versatile handle for the synthesis of a wide array of structurally diverse and potentially bioactive scaffolds. This starting material can be elaborated into various heterocyclic systems through reactions targeting the alkyne functionality.

The terminal alkyne can participate in a variety of transformations, including cycloaddition reactions, cross-coupling reactions, and nucleophilic additions, to generate a diverse range of molecular frameworks. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to introduce triazole rings. This strategy allows for the straightforward linkage of the this compound core to other molecular fragments, rapidly generating libraries of compounds for biological screening.

Furthermore, the alkyne can be transformed into other functional groups, which can then be used to construct different heterocyclic systems. For example, hydration of the alkyne would yield a methyl ketone, which could serve as a precursor to pyrimidines, pyrazoles, or other heterocycles. While the potential for this compound to serve as a precursor to diverse bioactive scaffolds is significant, detailed studies showcasing a broad range of synthesized scaffolds from this specific starting material are an area of ongoing research.

Advanced Synthetic Strategies Enabled by this compound

The unique structural features of this compound make it an attractive substrate for the development of advanced synthetic strategies that can rapidly build molecular complexity.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient methods for the construction of complex molecules. The presence of both an alkyne and an oxazolidinone in this compound provides multiple reactive sites that can be exploited in such sequences.

For example, a tandem reaction could be initiated by a reaction at the alkyne, such as a Sonogashira coupling, followed by an intramolecular cyclization involving the oxazolidinone ring or a substituent attached to it. While the development of tandem and cascade reactions involving terminal alkynes is a well-established area of research, specific examples that utilize this compound to generate complex, polycyclic scaffolds are not widely reported. The design of such sequences would depend on the strategic placement of other reactive functional groups within the molecule that could participate in the cascade after the initial reaction at the alkyne.

Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful strategy in drug discovery and chemical biology, allowing for the diversification of complex molecules at a late stage in the synthetic sequence. nih.gov This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. The ethynyl group of this compound makes it a potential reagent for the late-stage introduction of an alkynyl-oxazolidinone moiety onto a complex molecular scaffold.

This could be achieved through cross-coupling reactions, such as the Sonogashira coupling, where a halogenated complex molecule is coupled with this compound. This would install the versatile alkyne functionality, which could then be further elaborated. However, the application of this compound specifically as a tool for the late-stage functionalization and diversification of complex natural products or drug candidates is a specialized area, and documented examples are not readily found in the general scientific literature. The success of such a strategy would be highly dependent on the compatibility of the coupling conditions with the functional groups present in the complex molecule.

Catalytic Transformations Utilizing 4 Ethynyloxazolidin 2 One Derivatives

Transition Metal-Catalyzed Processes

The reactivity of the ethynyl (B1212043) group in 4-ethynyloxazolidin-2-one derivatives is significantly enhanced by transition metals, which act as powerful Lewis acids to activate the carbon-carbon triple bond for nucleophilic attack and subsequent cyclization or addition reactions.

Gold-Catalyzed Reactions

Gold(I) catalysts are exceptionally effective in activating alkynes. In systems analogous to this compound, such as N-Boc-protected alkynylamines, cationic Au(I) complexes catalyze intramolecular cyclization under very mild conditions. organic-chemistry.org The reaction proceeds through the nucleophilic attack of the carbamate (B1207046) oxygen onto the gold-activated alkyne, leading to the formation of alkylidene 2-oxazolidinones. organic-chemistry.org This transformation is typically high-yielding and occurs rapidly, often within minutes at room temperature. organic-chemistry.org

A similar gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates efficiently produces 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org The proposed mechanism involves the activation of the triple bond by the gold(I) catalyst, facilitating a 5-exo-dig cyclization. organic-chemistry.org This methodology is valued for its efficiency and mild reaction conditions. organic-chemistry.org

Table 1: Gold-Catalyzed Cyclization of N-Boc Alkynylamines

| Substrate | Catalyst (mol %) | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-propargylamine | Au(PPh₃)SbF₆ (5) | CH₂Cl₂ | <5 min | 95 | organic-chemistry.org |

| N-Boc-1-ethynylcyclohexylamine | Au(PPh₃)SbF₆ (5) | CH₂Cl₂ | <5 min | 98 | organic-chemistry.org |

Copper-Catalyzed Reactions

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly reliable method for covalently linking an azide-containing molecule to the oxazolidinone scaffold. nih.govmdpi.com The process is characterized by its exceptional efficiency, mild reaction conditions (often proceeding in aqueous solutions at room temperature), and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govjetir.org This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org

The CuAAC mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the organic azide (B81097) to form the triazole product. nih.gov This reaction's robustness and specificity have made it a widely used tool in drug discovery, bioconjugation, and materials science. mdpi.comnih.gov

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 | nih.gov |

Ruthenium-Catalyzed Annulation Reactions

Ruthenium catalysts are proficient at mediating C-H activation and annulation reactions, enabling the construction of complex fused-ring systems. rsc.org While direct examples with this compound are specific, the methodology is broadly applicable to alkyne-tethered molecules. For instance, ruthenium(II) catalysts can direct the C-H activation of an aromatic ring and subsequent annulation with an alkyne partner. rsc.orgmdpi.com

In a typical reaction, a directing group on one reactant guides the ruthenium catalyst to cleave a specific C-H bond, forming a ruthenacycle intermediate. mdpi.com This intermediate then undergoes insertion of the alkyne from a molecule like this compound, followed by reductive elimination to furnish the annulated product and regenerate the active catalyst. rsc.org These cascades allow for the synthesis of diverse heterocyclic structures with high functional group tolerance. researchgate.netnih.gov

Chemo- and Regioselective Catalysis

Controlling selectivity is paramount in complex molecule synthesis. The catalytic transformations of this compound derivatives serve as excellent examples of chemo- and regioselective processes.

Regioselectivity is perfectly illustrated by the CuAAC reaction, which selectively produces 1,4-disubstituted triazoles over the 1,5-isomer. nih.govwikipedia.org This control is dictated by the copper-catalyzed mechanism, which proceeds through intermediates that sterically and electronically favor only one reaction pathway. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) lead to the opposite 1,5-regioisomer, highlighting how the choice of metal catalyst can completely reverse the reaction's regiochemical outcome. nih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is also a hallmark of these catalytic systems. Gold and copper catalysts are highly carbophilic, meaning they selectively activate the alkyne group in this compound without disturbing other potentially reactive functional groups on the molecule or its reaction partner. organic-chemistry.orgmdpi.com Similarly, Ru(II)-catalyzed C-H annulation can be directed to a specific C-H bond by using an appropriate directing group, leaving other C-H bonds untouched. nih.gov

Emerging Catalytic Concepts

The field of catalysis is continually evolving, with new concepts offering the potential for unprecedented efficiency and selectivity in reactions involving molecules like this compound.

Single-Atom Catalysis in Related Systems

Single-atom catalysis (SAC) represents a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. mdpi.com This approach maximizes atomic efficiency and can lead to unique catalytic properties compared to traditional nanoparticle catalysts.

In systems relevant to alkyne chemistry, single-atom catalysts have demonstrated remarkable performance. For example, a palladium single-atom catalyst supported on graphdiyne (Pds–GDY) has been used for the semihydrogenation of various alkynes to alkenes with high activity and selectivity under mild conditions. rsc.org Theoretical studies on rhodium single-atom catalysts supported on phosphotungstic acid (Rh1/PTA) have explored the mechanism of ethyne (B1235809) hydrogenation, providing insights that could guide the development of catalysts for the selective reduction of the ethynyl group in more complex substrates. The application of SACs to functionalize the alkyne in this compound could enable highly selective transformations, such as partial hydrogenation to a vinyl group, that are challenging to achieve with conventional catalysts. rsc.orgresearchgate.net

Homogeneous and Heterogeneous Catalytic Systems

The exploration of catalytic transformations involving this compound and its derivatives is an area of specialized interest within organic synthesis. The reactivity of the terminal alkyne functionality, coupled with the stereochemical influence of the oxazolidinone core, presents a unique platform for a variety of catalytic reactions. These transformations are broadly categorized based on the nature of the catalyst system employed: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase.

Detailed research specifically focused on the catalytic transformations of this compound is limited in publicly accessible literature. However, the reactivity of terminal alkynes is well-documented, and it is plausible that this compound could participate in several well-established catalytic reactions. These include, but are not limited to, cross-coupling reactions, cycloadditions, and hydrofunctionalizations.

Homogeneous Catalysis

Homogeneous catalytic systems, typically involving soluble transition metal complexes, offer high activity and selectivity due to well-defined active sites. For a substrate like this compound, several key homogeneous catalytic reactions could be envisaged:

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.orgmdpi.com Theoretically, this compound could be coupled with various aryl or vinyl halides to generate more complex molecular architectures. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.orgwikipedia.org

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgsigmaaldrich.com This reaction is known for its wide substrate scope and tolerance of various functional groups. This compound would be an ideal alkyne component in such a reaction, allowing for its conjugation to a wide range of azide-containing molecules. The catalysts are typically copper(I) species, generated in situ from copper(II) salts and a reducing agent or from a Cu(I) salt. sigmaaldrich.com Ruthenium catalysts can also be employed to yield the 1,5-disubstituted triazole regioisomer.

Hydroboration-Oxidation: The hydroboration of terminal alkynes, followed by oxidation, can lead to the formation of aldehydes or ketones. beilstein-journals.orgnih.govwikipedia.orglibretexts.orgyoutube.com This two-step process is highly regioselective, following anti-Markovnikov addition of the hydroborane to the alkyne. wikipedia.orglibretexts.org While often considered a stoichiometric reaction, catalytic variants of hydroboration exist.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, recyclability, and ease of product purification. For transformations involving this compound, heterogeneous catalysts could be employed in several of the aforementioned reactions.

Supported Metal Catalysts: Palladium and copper catalysts supported on materials such as charcoal, silica (B1680970), or polymers could be utilized for Sonogashira-type couplings. These supported catalysts can often be recovered by simple filtration and reused, making the process more economical and environmentally friendly.

Nanoparticle Catalysis: In recent years, iron and cobalt nanoparticles have emerged as less toxic and more cost-effective alternatives to palladium in Sonogashira couplings. beilstein-journals.org These magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet.

The table below summarizes hypothetical catalytic transformations of a generic this compound derivative based on established catalytic methodologies for terminal alkynes. It is important to note that these are illustrative examples and not based on specific published research for this exact compound.

| Reaction Type | Catalyst System (Example) | Reactant | Product Type | Catalyst Phase |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl Halide | Aryl-substituted Alkyne | Homogeneous |

| Azide-Alkyne Cycloaddition | CuSO₄ / Sodium Ascorbate | Organic Azide | 1,2,3-Triazole | Homogeneous |

| Hydroboration-Oxidation | 9-BBN then H₂O₂/NaOH | - | Aldehyde | Homogeneous |

| Sonogashira Coupling | Fe₃O₄@PEG/Cu-Co NPs | Aryl Halide | Aryl-substituted Alkyne | Heterogeneous |

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific studies detailing the catalytic transformations of "this compound" with a focus on comparing homogeneous and heterogeneous catalytic systems. The available information is general to the reactions of terminal alkynes. Therefore, detailed research findings, including specific reaction conditions, yields, and catalyst performance for this particular compound, are not available to be presented in data tables. The potential applications discussed are based on the known reactivity of the ethynyl group in analogous chemical environments. Further experimental research is needed to establish the specific catalytic behavior of this compound and its derivatives.

Structural Modifications and Derivative Synthesis of 4 Ethynyloxazolidin 2 One

Substitutions on the Oxazolidinone Ring System

The oxazolidinone ring of 4-ethynyloxazolidin-2-one offers multiple sites for substitution, primarily at the N3 and C5 positions, allowing for the introduction of a wide array of functional groups.

N3-Substitutions:

The nitrogen atom at the 3-position of the oxazolidinone ring is a common site for modification, typically through N-alkylation or N-arylation reactions. These reactions generally proceed by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile.

N-Arylation: Copper-catalyzed N-arylation reactions provide an efficient route to 3-aryl-2-oxazolidinones. For instance, the coupling of 2-oxazolidinones with aryl iodides can be achieved in excellent yields using a copper catalyst. This methodology is tolerant of various functional groups on the aryl iodide. A typical procedure involves heating the oxazolidinone with an aryl iodide in the presence of a copper(I) salt and a suitable ligand and base. semanticscholar.org High selectivity for coupling with aryl iodides over aryl bromides has been observed, which is advantageous for the synthesis of complex molecules. semanticscholar.org

N-Alkylation: N-alkylation can be accomplished using a variety of alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The choice of base and solvent is crucial to achieve good yields and prevent side reactions.

C5-Substitutions:

Introduction of substituents at the C5 position of the this compound ring is more complex as it often requires the synthesis of the ring from a precursor that already contains the desired C5-substituent. One common strategy involves the use of substituted epoxides as starting materials. For example, the reaction of an amine with a C2-substituted epoxide can lead to an amino alcohol, which can then be cyclized to form a 5-substituted oxazolidinone.

Knoevenagel condensation has been employed for the synthesis of C5-substituted thiazolidin-2-ones, a related class of heterocycles, suggesting that similar strategies could be adapted for oxazolidinones. biointerfaceresearch.com

| Position | Modification Type | Reagents and Conditions | Resulting Structure |

| N3 | N-Arylation | Aryl iodide, CuI, ligand, base, heat | 3-Aryl-4-ethynyloxazolidin-2-one |

| N3 | N-Alkylation | Alkyl halide, base | 3-Alkyl-4-ethynyloxazolidin-2-one |

| C5 | Ring Synthesis | Substituted epoxide, amine, cyclizing agent | 5-Substituted-4-ethynyloxazolidin-2-one |

Stereoisomeric Variants and Their Preparation

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-4-ethynyloxazolidin-2-one and (S)-4-ethynyloxazolidin-2-one. The stereochemistry at this position can significantly influence the biological activity and chemical properties of the molecule. Therefore, the stereoselective synthesis of each enantiomer is of great importance.

General methods for the asymmetric synthesis of 4-substituted oxazolidin-2-ones often rely on the use of chiral starting materials or chiral catalysts.

From Chiral Precursors: A common approach involves the cyclization of chiral amino alcohols, which can be derived from natural sources like amino acids. For example, the reduction of an α-amino acid to the corresponding amino alcohol provides a chiral precursor that can be cyclized to form an optically pure oxazolidinone.

Asymmetric Catalysis: Enantioselective methods for the synthesis of related heterocyclic scaffolds, such as 4-isoxazolines, have been developed using organocatalysts like MacMillan's imidazolidinone catalyst. nih.gov These catalysts can facilitate enantioselective 1,3-dipolar cycloaddition reactions. Similar strategies could potentially be adapted for the asymmetric synthesis of this compound.

Stereoselective Cyclization: Stereoselective synthesis of 4-amido-isothiazolidinone oxides has been achieved through oxidative chlorination-cyclization processes. nih.gov The development of analogous stereoselective cyclization reactions for the synthesis of this compound is an active area of research. One reported method for the stereoselective synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives involves the reduction of trans-aziridine-2-carboxylates followed by a ring-opening and cyclization sequence. researchgate.net

| Stereoisomer | General Preparative Approach | Key Features |

| (R)-4-ethynyloxazolidin-2-one | Asymmetric synthesis from chiral precursors or via asymmetric catalysis. | Enantiomerically pure. |

| (S)-4-ethynyloxazolidin-2-one | Asymmetric synthesis from chiral precursors or via asymmetric catalysis. | Enantiomerically pure. |

Derivatization of the Ethynyl (B1212043) Group

The terminal alkyne of this compound is a highly versatile functional group that can participate in a wide range of chemical transformations, allowing for the introduction of diverse molecular fragments.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the direct attachment of various aromatic and vinylic substituents to the C4 position of the oxazolidinone ring. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org The reactivity of the halide partner generally follows the trend I > Br > Cl. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring is a cornerstone of "click chemistry". wikipedia.org The copper(I)-catalyzed version of this reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and can be performed under mild, often aqueous, conditions. nih.govnih.govmdpi.com This reaction provides a robust method for linking the this compound core to a wide variety of molecules that can be functionalized with an azide group.

| Reaction Type | Reagents and Conditions | Product |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, base | 4-(Arylethynyl)- or 4-(Vinylethynyl)oxazolidin-2-one |

| Click Chemistry (CuAAC) | Organic Azide, Cu(I) catalyst | 4-(1,2,3-Triazol-4-yl)oxazolidin-2-one |

Synthesis of Related Ynamides Based on the Oxazolidinone Core

Ynamides are a class of compounds containing a nitrogen atom attached to an acetylenic carbon. The oxazolidinone core of this compound can be utilized to synthesize chiral ynamides, which are valuable building blocks in organic synthesis.

The synthesis of ynamides from N-ethynyloxazolidin-2-ones has been reported. thieme-connect.de One common method for the synthesis of ynamides involves the N-ethynylation of amides or related nitrogen-containing heterocycles. For instance, the reaction of an oxazolidinone with an ethynylating agent can lead to the corresponding ynamide.

A general route to ynamides involves the copper-catalyzed coupling of an amide with a haloalkyne. Adapting this to the intramolecular case, one could envision a strategy starting from an N-propargyl oxazolidinone that undergoes rearrangement or a related transformation to yield the ynamide.

Furthermore, ynamides themselves are versatile intermediates. For example, they can undergo intramolecular dehydro-Diels-Alder reactions to form complex carbazole (B46965) structures. acs.org Chiral ynamides derived from oxazolidinones have been employed in gold-catalyzed reactions to produce optically active vinylogous carbamates. bham.ac.uk

| Starting Material | Transformation | Key Reagents/Conditions | Product |

| Oxazolidin-2-one | N-Ethynylation | Ethynylating agent (e.g., bromoalkyne), Cu catalyst | N-Ethynyloxazolidin-2-one (Ynamide) |

| N-Alkynyloxazolidin-2-one | Gold-catalyzed oxidation | Gold catalyst, N-oxide | α,β-Unsaturated imide |

Future Directions and Interdisciplinary Research Outlook

Integration with Computational Chemistry for Reaction Design

The advancement of computational chemistry offers a powerful toolkit for predicting and understanding the behavior of 4-ethynyloxazolidin-2-one in chemical reactions. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods are being increasingly employed to model reaction pathways, predict transition states, and calculate activation energies. acs.org This in silico approach can significantly accelerate the discovery of new reactions and optimize conditions for existing ones, saving valuable laboratory time and resources. nih.gov

For this compound, computational studies can elucidate the stereoselectivity of reactions involving the chiral center at the 4-position. By modeling the interaction of the molecule with various catalysts and reagents, researchers can design reactions that yield specific stereoisomers with high precision. nih.gov Furthermore, computational screening can identify potential catalysts for novel transformations of the ethynyl (B1212043) group, such as cycloadditions or C-H functionalization, by calculating the binding affinities and reaction barriers. mdpi.com

Table 1: Computational Methods in Reaction Design for this compound

| Computational Method | Application in Reaction Design | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling transition states of cycloaddition reactions involving the ethynyl group. | Reaction feasibility, activation energies, and product regioselectivity. |

| Molecular Docking | Simulating the interaction with chiral catalysts. | Prediction of enantioselectivity in asymmetric synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with reactivity in a series of derivatives. | Guiding the design of new derivatives with enhanced reactivity. nih.gov |

| Molecular Dynamics (MD) | Simulating the conformational flexibility and solvent effects on reactivity. | Understanding the dynamic behavior of the molecule during a reaction. nih.gov |

Application in Sustainable Chemical Synthesis and Green Chemistry

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are central to modern chemical synthesis. uniroma1.itijbpas.com this compound is well-suited for incorporation into green synthetic routes. The development of catalytic, atom-economical reactions is a key focus. researchgate.net For instance, the [3+2] cycloaddition of the ethynyl group is an inherently atom-economical process that can be rendered even more sustainable through the use of recoverable and non-toxic catalysts. researchgate.net

Future research will likely focus on employing environmentally benign solvents, such as water or supercritical fluids, or even solvent-free reaction conditions. rsc.orgjddhs.com The use of biocatalysis, employing enzymes to perform selective transformations on the this compound scaffold, represents another promising avenue for sustainable synthesis. jddhs.com These approaches not only reduce the environmental footprint but can also lead to higher efficiency and selectivity. rsc.org

Exploration of Novel Reactivity and Unprecedented Transformations

The rich chemical functionality of this compound provides a fertile ground for the discovery of novel reactions. The interplay between the oxazolidinone ring and the ethynyl substituent can lead to unprecedented chemical transformations. For example, intramolecular cyclizations could provide access to complex fused heterocyclic systems that are otherwise difficult to synthesize. nih.gov

Researchers are exploring the use of transition-metal catalysis to activate the C-H and C-C bonds of the ethynyl group, enabling the direct introduction of new functional groups. acs.org Photoredox catalysis and electrochemistry are also emerging as powerful tools to unlock new reaction pathways by accessing different reactive intermediates from this compound. The exploration of its role in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid assembly of molecular complexity from simple precursors. researchgate.net

Table 2: Potential Novel Transformations of this compound

| Reaction Class | Reagents/Catalysts | Potential Products | Significance |

| Enyne Metathesis | Grubbs or Schrock catalysts | Fused bicyclic systems | Access to complex scaffolds for drug discovery. |

| C-H Activation | Rhodium or Iridium catalysts | Functionalized alkynes | Direct and efficient modification of the core structure. |

| Photoredox Catalysis | Ru or Ir-based photosensitizers | Radical addition products | Mild reaction conditions for novel bond formations. |

| Intramolecular Cyclization | Lewis acids or transition metals | Polycyclic heterocycles | Construction of unique molecular architectures. nih.gov |

Advances in Automated Synthesis and High-Throughput Screening

The demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. nih.gov The defined structure and reactive handles of this compound make it an ideal building block for the creation of large chemical libraries. Automated synthesizers can be programmed to perform a series of reactions on the ethynyl group, such as "click" chemistry, to rapidly generate a diverse set of triazole-containing derivatives. nih.govrsc.org

These libraries can then be subjected to HTS to identify compounds with desired biological activities or material properties. rsc.org The integration of automated synthesis with HTS allows for a much faster and more efficient discovery process compared to traditional methods. This approach is expected to uncover new applications for derivatives of this compound in areas ranging from medicine to materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Ethynyloxazolidin-2-one in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves inspected prior to use, and follow proper glove removal techniques to avoid skin contact .

- Wear EN 166-compliant safety glasses and flame-retardant lab coats. Ensure fume hoods are used for volatile reactions to minimize inhalation risks .

- Dispose of contaminated materials according to local regulations and wash hands thoroughly after handling .

Q. How can researchers synthesize this compound at the lab scale?

- Methodological Answer :

- Route : Start with oxazolidin-2-one derivatives and introduce the ethynyl group via Sonogashira coupling (Pd/Cu catalysis) under inert conditions.

- Conditions : Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to balance yield and purity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) stretches .

- NMR : Use -NMR to identify oxazolidinone ring protons (δ 3.5–4.5 ppm) and ethynyl protons (δ 2.5–3.0 ppm). -NMR resolves carbonyl carbons (~170 ppm) .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for substituent introduction .

- Compare computed IR/NMR spectra with experimental data to validate mechanistic hypotheses .

- Use molecular docking to predict biological activity if targeting enzyme inhibition .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Replicate Experiments : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of IC₅₀ variations. Report confidence intervals to quantify uncertainty .

- Meta-Analysis : Cross-reference PubChem and Acta Crystallographica datasets to identify outliers or solvent effects .

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Steric Analysis : Use X-ray crystallography (e.g., CCDC entries) to measure bond angles and torsional strain in adducts .

- Electronic Profiling : Compare Hammett substituent constants (σ) of ring substituents with reaction rates .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to correlate electronic effects with regioselectivity .

Data Presentation and Analysis

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer :

- Tabular Comparison : Include a table contrasting NMR shifts across solvents (DMSO-d₆ vs. CDCl₃) and temperatures .

| Solvent | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| DMSO-d₆ | 4.12 (oxazolidinone) | 169.8 (C=O) |

| CDCl₃ | 4.05 (oxazolidinone) | 170.2 (C=O) |

Ethical and Methodological Considerations

Q. What ethical guidelines apply to toxicity studies of this compound in biomedical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.